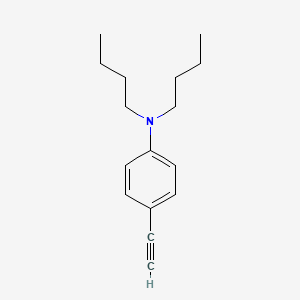

N,N-dibutyl-4-ethynylaniline

Description

Contextualization of Ethynylaniline Derivatives in Organic Chemistry

Ethynylaniline derivatives, a class of compounds characterized by an ethynyl (B1212043) (-C≡CH) and an amino (-NH2 or its substituted forms) group on an aniline (B41778) framework, are important intermediates in organic synthesis. The presence of the reactive alkyne and the electronically influential amino group allows for a wide array of chemical transformations. These derivatives serve as key precursors for the construction of various heterocyclic compounds, such as indoles, which are prevalent in many biologically active molecules. ccspublishing.org.cnacs.orgorganic-chemistry.orgscribd.com The synthesis of these derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides. organic-chemistry.orgmdpi.comgelest.com The specific nature of the substituents on the amino group and the position of the ethynyl group on the aniline ring can be tailored to fine-tune the electronic properties and reactivity of the molecule, making them highly adaptable for various synthetic strategies. acs.orgcitycollegekolkata.org

Significance of N,N-Dibutyl-4-Ethynylaniline as a Functional Synthon

This compound stands out as a particularly useful functional synthon due to the specific attributes of its dibutylamino and ethynyl moieties. The dibutylamino group acts as a strong electron-donating group, which significantly influences the electronic properties of the phenyl ring and the reactivity of the ethynyl group. This electron-rich nature makes the alkyne terminus particularly amenable to various coupling reactions.

The terminal alkyne is a versatile functional handle that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Sonogashira coupling reaction. organic-chemistry.orgmdpi.commdpi.comnih.gov This reaction allows for the straightforward introduction of the this compound unit into larger molecular architectures. Furthermore, the alkyne can undergo [2+2] cycloaddition-retroelectrocyclization reactions, providing a pathway to complex molecular structures. acs.org The combination of these features makes this compound a valuable building block for creating molecules with tailored electronic and optical properties. cymitquimica.comacs.org

Overview of Key Research Domains Utilizing this compound

The unique structural and electronic properties of this compound have led to its application in several key areas of advanced chemical research:

Materials Science: This compound is a crucial component in the synthesis of novel organic materials with specific optical and electronic properties. It is used to create dyes with broad wave absorption and has been incorporated into polyphenylene ring derivatives. mdpi.comnih.gov Its electron-donating character makes it a valuable building block for push-pull chromophores, which are of interest for nonlinear optics. acs.org

Supramolecular Chemistry and Sensors: this compound has been employed in the construction of complex host-guest systems and molecular sensors. For instance, it has been incorporated into phenothiazine (B1677639) cruciforms that exhibit metallochromic properties, meaning their color changes in the presence of specific metal ions. acs.orgnih.gov

Organic Electronics: The compound serves as a precursor for the synthesis of materials used in organic electronic devices. Its ability to form extended π-conjugated systems upon polymerization or incorporation into larger molecules is critical for applications in this field.

Dye Synthesis: The strong electron-donating dibutylamino group makes this compound a valuable component in the design of various types of dyes. It has been used in the synthesis of thiophene-based dyes and other complex dye molecules. rsc.orgnih.gov

Biomedical Research: In the field of biomedical research, derivatives of this compound have been explored for their potential applications. For example, it has been used in the synthesis of porphyrin derivatives designed for photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 41876-68-0 |

| Molecular Formula | C16H23N |

| Molecular Weight | 229.36 g/mol |

Table 1: Basic chemical and physical properties of this compound. cymitquimica.combldpharm.com

Synthetic Routes

A primary method for the synthesis of this compound involves the Sonogashira coupling reaction. This widely used cross-coupling reaction typically involves the reaction of N,N-dibutyl-4-iodoaniline with a suitable alkyne source in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov

A detailed synthetic procedure involves reacting N,N-dibutyl-4-iodoaniline with 1-ethynyl-4-vinylbenzene in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in a solvent mixture of THF and triethylamine (B128534). acs.org

| Reactants | Catalyst System | Product |

| N,N-dibutyl-4-iodoaniline, 1-ethynyl-4-vinylbenzene | Pd(PPh3)4, CuI | N,N-dibutyl-4-((4-vinylphenyl)ethynyl)aniline |

Table 2: Example of a Sonogashira coupling reaction for the synthesis of a derivative of this compound. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h3,9-12H,4-5,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEJUFWGFHPFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482326 | |

| Record name | 4-ethynyl-N,N-dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-68-0 | |

| Record name | 4-ethynyl-N,N-dibutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutyl-4-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibutyl 4 Ethynylaniline and Its Derivatives

Established Synthetic Pathways to N,N-Dibutyl-4-Ethynylaniline

The construction of this compound hinges on the formation of a carbon-carbon bond between the aniline (B41778) ring and an ethynyl (B1212043) group. The Sonogashira cross-coupling reaction is the cornerstone of this transformation.

Precursor Synthesis and Functionalization

The primary precursor for the synthesis of this compound is a suitably functionalized N,N-dibutylaniline derivative. A common strategy involves the preparation of N,N-dibutyl-4-iodoaniline. This can be achieved through the direct iodination of N,N-dibutylaniline. The synthesis of the N,N-dibutylaniline itself can be accomplished by the dialkylation of aniline with butyl halides.

Another key precursor is the alkyne source. While acetylene (B1199291) gas can be used, for ease of handling and to prevent side reactions, a protected form of acetylene is often preferred. Ethynyltrimethylsilane (TMSA) is a widely used reagent in this context. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for one of the acetylenic protons, allowing for the selective coupling of the other. This protecting group can be readily removed in a subsequent step to yield the terminal alkyne.

Role of Palladium and Copper Catalysts in Alkynylation Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., N,N-dibutyl-4-iodoaniline). Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II)-alkynyl-aryl complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

The choice of palladium catalyst and ligands can influence the reaction efficiency. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).

Specific Sonogashira Cross-Coupling Protocols

The synthesis of this compound via a Sonogashira coupling typically involves the reaction of N,N-dibutyl-4-iodoaniline with an ethynylating agent in the presence of a palladium catalyst, a copper(I) salt, and a base.

A representative protocol would involve the following steps:

Coupling: N,N-dibutyl-4-iodoaniline is reacted with ethynyltrimethylsilane in a suitable solvent, such as triethylamine (B128534) or a mixture of toluene (B28343) and an amine. The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₂Cl₂, and co-catalyzed by copper(I) iodide (CuI). The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.

Deprotection: After the coupling reaction is complete, the resulting N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol, to remove the trimethylsilyl protecting group. This step regenerates the terminal alkyne, yielding this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| N,N-dibutyl-4-iodoaniline | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Amine Base | N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline |

| N,N-dibutyl-4-((trimethylsilyl)ethynyl)aniline | TBAF or K₂CO₃/MeOH | - | This compound |

Post-Synthetic Modification Strategies Employing this compound

The terminal alkyne functionality of this compound makes it an excellent substrate for post-synthetic modifications, most notably through "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. The reaction is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.

The mechanism involves the in-situ formation of a copper(I) acetylide from this compound, which then reacts with an organic azide in a stepwise manner to form the triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

Applications in Conjugate Formation

The CuAAC reaction using this compound as a building block allows for its conjugation to a wide array of molecules functionalized with an azide group. This strategy has broad applications in materials science and medicinal chemistry. For example, this compound can be "clicked" onto azide-modified polymers to create functional materials with specific electronic or optical properties. In the realm of bioconjugation, it can be attached to azide-bearing biomolecules, such as peptides, proteins, or nucleic acids, to introduce a fluorescent or electroactive tag. The dibutylamino group can act as an electron donor, making the resulting conjugates potentially useful as fluorescent probes or in the development of organic electronic materials.

| Alkyne Component | Azide Component | Catalyst System | Conjugate Product |

| This compound | Azide-functionalized molecule (e.g., polymer, biomolecule) | Cu(II) salt (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | 1,4-disubstituted triazole conjugate |

Influence of Reaction Conditions on Product Yield and Selectivity

The synthesis of N,N-dialkyl-4-ethynylanilines, including this compound, is commonly achieved through the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org The yield and selectivity of this reaction are highly dependent on various parameters such as the choice of catalyst, solvent, base, and temperature. cetjournal.ithes-so.ch

Catalyst System: The Sonogashira reaction traditionally employs a dual-catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. hes-so.ch However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgcetjournal.it The choice and loading of the phosphine (B1218219) ligand on the palladium catalyst also play a crucial role, with bulky, electron-rich ligands often improving catalytic efficiency, especially for less reactive aryl bromides. nih.govresearchgate.net

Solvent: The solvent can significantly influence the reaction rate and selectivity. cetjournal.it Common solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, and various alcohols. cetjournal.it Studies have shown that DMSO can be an optimal solvent, potentially playing a role as a ligand in the cross-coupling mechanism. cetjournal.it In some cases, the solvent can also act as the base, as demonstrated in certain ionic liquids. beilstein-journals.org

Base: An amine base, typically a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of base can affect the reaction rate and the formation of byproducts.

Temperature: The reaction temperature is another critical parameter. While the original Sonogashira reaction allowed for coupling at room temperature, elevated temperatures are often necessary for less reactive substrates. libretexts.org For instance, an optimal temperature of 90°C was identified for a specific copper- and amine-free Sonogashira reaction. cetjournal.it

The following table summarizes the influence of various reaction conditions on the Sonogashira coupling reaction for the synthesis of ethynylaniline derivatives.

| Reaction Condition | Parameter | Influence on Yield and Selectivity |

| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Copper(I) salt (e.g., CuI) | The choice of palladium catalyst and the presence or absence of a copper co-catalyst significantly impact the reaction. Copper-free systems can minimize alkyne homocoupling. libretexts.orgcetjournal.it |

| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) | Bulky and electron-rich ligands can enhance the efficiency of the coupling with challenging substrates. nih.govresearchgate.net |

| Solvent | DMF, DMSO, Toluene, Alcohols | The solvent affects reaction rates and can sometimes participate in the catalytic cycle. cetjournal.it |

| Base | Triethylamine, Diisopropylethylamine | The base is crucial for neutralizing byproducts and facilitating key reaction steps. Its choice can influence the overall reaction efficiency. organic-chemistry.org |

| Temperature | Room temperature to elevated temperatures | Higher temperatures are often required for less reactive aryl halides, but can also lead to side reactions. cetjournal.it |

Other Functionalization Reactions at the Ethynyl Moiety

The terminal ethynyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

1,3-Dipolar Cycloaddition (Click Chemistry): The azide-alkyne Huisgen cycloaddition is a prominent example of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings from an azide and a terminal alkyne. wikipedia.orgscispace.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgnih.gov This reaction is robust and can be performed in various solvents, including water. organic-chemistry.org Ruthenium-catalyzed variants can lead to the 1,5-regioisomer. wikipedia.org

Oxidative Homocoupling (Glaser-Hay Coupling): In the presence of a copper catalyst and an oxidant (typically oxygen), terminal alkynes like this compound can undergo oxidative homocoupling to form symmetric 1,3-diynes. This reaction is known as the Glaser coupling or, in a modified version using a TMEDA complex of copper(I) chloride, the Hay coupling. organic-chemistry.orgwikipedia.orgsynarchive.com These reactions are valuable for synthesizing conjugated materials. nih.govsemanticscholar.org

Hydration: The ethynyl group can be hydrated to form a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid. khanacademy.org The addition of water across the triple bond follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone. youtube.comyoutube.compressbooks.pub

Other Coupling Reactions: The terminal alkyne can participate in various other cross-coupling reactions to form new carbon-carbon bonds, providing access to a wide range of substituted alkynes and conjugated systems. nih.govorganic-chemistry.orgorganic-chemistry.org

Electrochemical Approaches to Aniline Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, as they often operate under mild conditions without the need for chemical redox reagents. acs.org

Electrosynthesis of Related Ethynylaniline Compounds

Electrosynthesis can be employed for the preparation and modification of aniline derivatives. For instance, electrochemical polymerization of aniline and its derivatives can be used to create conductive polymer films. researchgate.netmetu.edu.trjept.debiointerfaceresearch.com The electrochemical behavior of aniline-ethynyl metalloporphyrins has been studied, demonstrating their ability to be electropolymerized onto electrode surfaces. rsc.org This suggests that this compound could also be a monomer for the synthesis of novel functional polymers through electrochemical methods.

Oxidative Dimerization and Cycloaddition Reactions

The electrochemical oxidation of aniline derivatives can lead to the formation of dimers and other coupled products. mdpi.com The electrolytic oxidation of anilines at a platinum electrode has been shown to produce azobenzenes through a two-electron change. researchgate.net The mechanism involves the formation of radical cations which can then couple. mdpi.com For N,N-dialkyl-p-phenylenediamines, electrochemical oxidation can generate p-quinone-diimines that react with the starting material to form N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives via an ECE (electron transfer-chemical reaction-electron transfer) mechanism. researchgate.net This indicates that this compound could undergo similar oxidative dimerization reactions under electrochemical conditions.

While direct electrochemical cycloaddition involving the ethynyl group is less commonly reported, the generation of reactive intermediates via electrochemical methods could potentially facilitate cycloaddition reactions. For example, electrochemically generated radicals could add across the triple bond. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and can involve alkynes as dienophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Condensation and Other Coupling Reactions Utilizing Ethynylaniline Precursors

This compound can serve as a valuable building block in various condensation and coupling reactions, leveraging the reactivity of both the aniline nitrogen (after suitable transformation) and the ethynyl group. The amino group in aniline derivatives can be involved in condensation reactions with carbonyl compounds to form imines or enamines. The ethynyl group, as previously discussed, is highly versatile for a range of coupling reactions. nih.gov This dual reactivity makes ethynylaniline precursors useful in the synthesis of complex molecules and polymers. For example, the Sonogashira coupling, a cornerstone in the synthesis of ethynylanilines, is itself a powerful method for constructing larger conjugated systems. hes-so.chijnc.irbeilstein-journals.org

Advanced Spectroscopic and Electrochemical Characterization Techniques for N,n Dibutyl 4 Ethynylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N,N-dibutyl-4-ethynylaniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, precise information on the connectivity and arrangement of atoms can be ascertained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For 4-ethynylaniline (B84093), the aromatic protons typically appear as two doublets in the range of δ 6.5-7.3 ppm. chemicalbook.com The acetylenic proton gives rise to a singlet around δ 2.9-3.0 ppm. chemicalbook.com The introduction of the N,N-dibutyl groups will significantly alter the spectrum. The protons on the carbon adjacent to the nitrogen (α-CH₂) are expected to appear as a triplet, deshielded by the nitrogen atom. The subsequent methylene (B1212753) groups (β-CH₂ and γ-CH₂) of the butyl chains will present as multiplets, and the terminal methyl (CH₃) protons will be a triplet at the most upfield position.

Based on data for related N,N-dibutyl aniline (B41778) derivatives, the α-methylene protons are anticipated to resonate around δ 3.3-3.4 ppm, with the other butyl protons appearing between δ 0.8 and 1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetylenic H | ~3.0 | Singlet |

| Aromatic H (ortho to -NR₂) | ~6.6 | Doublet |

| Aromatic H (ortho to -C≡CH) | ~7.3 | Doublet |

| N-CH₂ (α) | ~3.3 | Triplet |

| -CH₂- (β) | ~1.5 | Multiplet |

| -CH₂- (γ) | ~1.3 | Multiplet |

Note: The predicted values are based on the analysis of 4-ethynylaniline and other N,N-dialkylaniline derivatives.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For 4-ethynylaniline, the acetylenic carbons are observed at approximately δ 77 and 84 ppm. researchgate.net The aromatic carbons exhibit signals between δ 110 and 148 ppm.

In this compound, the carbons of the butyl chains will introduce additional signals. The carbon α to the nitrogen will be the most deshielded of the alkyl chain, appearing around δ 50-55 ppm. The other butyl carbons will resonate at higher fields (lower ppm values). The aromatic carbon attached to the nitrogen atom (C-N) will be significantly deshielded due to the electron-donating effect of the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetylenic C-H | ~77 |

| Acetylenic C-Ar | ~84 |

| Aromatic C-N | ~148 |

| Aromatic C-C≡CH | ~110 |

| Aromatic C-H | ~112, ~133 |

| N-CH₂ (α) | ~51 |

| -CH₂- (β) | ~29 |

| -CH₂- (γ) | ~20 |

Note: These predictions are extrapolated from data for 4-ethynylaniline and related N,N-dialkylaniline compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and aniline moieties. The terminal alkyne C-H stretch is typically a sharp band appearing around 3300 cm⁻¹. The C≡C triple bond stretch is found in the region of 2100-2260 cm⁻¹, and is often of weak to medium intensity.

The N-H stretching vibrations that would be present in the parent 4-ethynylaniline (around 3300-3500 cm⁻¹) are absent in the N,N-disubstituted derivative. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene (B151609) ring, typically appearing between 690 and 900 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl groups will be prominent in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | ~2110 |

| Aromatic | C-H Stretch | >3000 |

| Alkane (Butyl) | C-H Stretch | 2850-2960 |

| Aromatic Amine | C-N Stretch | 1250-1360 |

Raman Spectroscopy of Related Aniline Derivatives

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, studies on related molecules like N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline and 4-ethynylaniline itself offer insights. The C≡C triple bond, which can be a weak absorber in the IR, often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. For N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline, a Raman spectrum is available, which would show characteristic bands for the disubstituted alkyne and the N,N-dimethylaniline moiety. cardiff.ac.uk

Furthermore, surface-enhanced Raman spectroscopy (SERS) has been used to study the dimerization of 4-ethynylaniline on silver nanoparticles, indicating that the ethynyl (B1212043) group is a reactive handle that can be probed by this technique.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal mass of this compound (C₁₆H₂₃N) is 229.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229. A prominent fragmentation pathway for N-alkyl anilines is the α-cleavage, which involves the loss of an alkyl radical. For this compound, this would lead to the loss of a propyl radical (CH₂CH₂CH₃), resulting in a significant fragment ion at m/z 186 ([M-43]⁺). Another common fragmentation is the loss of a butyl radical to give a fragment at m/z 172 ([M-57]⁺).

Electrospray ionization (ESI) would likely produce the protonated molecule, [M+H]⁺, at m/z 230. Tandem mass spectrometry (MS/MS) of this ion could then be used to confirm the structure through collision-induced dissociation, which would likely show losses of butene (56 Da) or butane (B89635) (58 Da).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (EI) | m/z (ESI) | Proposed Structure/Loss |

|---|---|---|---|

| [M]⁺ | 229 | - | Molecular Ion |

| [M+H]⁺ | - | 230 | Protonated Molecule |

| [M-C₃H₇]⁺ | 186 | - | Loss of a propyl radical (α-cleavage) |

MALDI-TOF-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique crucial for determining the molecular weights of thermally labile and non-volatile organic molecules. In the analysis of this compound, this method provides a rapid and accurate measurement of the molecular mass, confirming the compound's identity and purity. nih.govipfdd.de

The process involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy, such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). ipfdd.de Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization with minimal fragmentation. The resulting ions are accelerated in an electric field and their mass-to-charge (m/z) ratios are determined by their time of flight to the detector. nih.gov For this compound (Molecular Weight: 229.36 g/mol ), the MALDI-TOF spectrum is expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). Adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on sample preparation. This technique is particularly valuable for characterizing products from reactions involving this compound, such as polymerization or coupling reactions, where it can be used to analyze oligomers and larger molecular structures. nih.govbeilstein-journals.org

| Ionic Species | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 229.18 |

| [M+H]⁺ | Protonated Molecule | 230.19 |

| [M+Na]⁺ | Sodium Adduct | 252.17 |

| [M+K]⁺ | Potassium Adduct | 268.15 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula from its exact mass. nih.gov When coupled with a soft ionization source like Electrospray Ionization (ESI), it becomes a powerful tool for structural elucidation. ESI is well-suited for polar molecules and generates ions directly from a solution, typically by protonation or deprotonation. researchgate.netnih.gov For this compound, the tertiary amine group is readily protonated, making it highly responsive to positive-ion mode ESI-MS, where it would be detected as the [M+H]⁺ ion. nih.gov

The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition C₁₆H₂₃N. Tandem mass spectrometry (MS/MS) experiments on the protonated parent ion (m/z 230.19) can be performed to induce fragmentation and gather structural information. The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds. For this compound, characteristic fragmentation pathways would include the loss of butyl groups and fragmentation around the ethynyl-phenyl core.

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₆H₂₄N]⁺ | Protonated Parent Molecule ([M+H]⁺) | 230.1903 |

| [C₁₂H₁₆N]⁺ | Loss of a butyl group (-C₄H₈) | 174.1277 |

| [C₁₂H₁₄N]⁺ | Loss of a butyl radical (-•C₄H₉) | 172.1121 |

| [C₈H₈N]⁺ | Loss of both butyl groups | 118.0651 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The technique separates components of a mixture in the gas phase using a capillary column before they are introduced into the mass spectrometer for detection. d-nb.inforesearchgate.net this compound is expected to have sufficient volatility and thermal stability to be amenable to GC-MS analysis.

In the mass spectrometer, Electron Ionization (EI) is commonly used, which subjects the molecule to a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used for identification. The fragmentation of this compound in EI-MS would likely involve alpha-cleavage (loss of a propyl radical to form a stable iminium ion) and benzylic cleavage. nih.govnih.gov

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 229 | [C₁₆H₂₃N]⁺ | Molecular Ion (M⁺) |

| 186 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 172 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 116 | [C₈H₆N]⁺ | Fragment containing the ethynyl-aniline core |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule upon absorption of light. For this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* transitions associated with its conjugated system. acs.org The molecule's structure comprises an electron-donating dibutylamino group (-NBu₂) and an electron-withdrawing ethynyl group (-C≡CH) attached to a benzene ring, forming a donor-π-acceptor (D-π-A) system.

This electronic structure gives rise to characteristic absorption bands. The primary absorption is typically a strong π→π* transition of the conjugated phenyl-ethynyl system, which is red-shifted (moved to a longer wavelength) by the powerful electron-donating effect of the amino group. A weaker, often broad, absorption band at a longer wavelength corresponding to an intramolecular charge transfer (ICT) transition from the amino group to the ethynylphenyl moiety is also expected. Studies on similar N,N-dialkyl-4-ethynylaniline derivatives show strong absorption bands in the UV region. For example, derivatives of N,N-didecyl-4-ethynylaniline exhibit intense optical transitions below 400 nm. rsc.org The absorption spectrum of 4-ethynylaniline itself shows peaks that are modified in this compound by the auxochromic dibutylamino group. researchgate.net

| Transition Type | Involved Orbitals | Expected λmax Region (nm) | Description |

|---|---|---|---|

| π→π | π bonding to π antibonding | ~280-320 | Strong absorption from the conjugated aromatic system. |

| n→π* / ICT | Nitrogen lone pair (n) to π* antibonding | ~330-380 | Weaker, broad absorption due to intramolecular charge transfer. |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. Molecules with extended π-systems and D-π-A character, such as this compound, are often fluorescent. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state. It then relaxes to the ground state by emitting a photon at a longer wavelength (lower energy). The difference between the absorption and emission maxima is known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. arxiv.org The quantum yield is highly dependent on the molecular structure and the solvent environment. For derivatives of N,N-didecyl-4-ethynylaniline, which are structurally very similar to the target compound, moderate to high fluorescence quantum yields have been reported, along with significant Stokes shifts. rsc.org

| Parameter | Description | Typical Value Range |

|---|---|---|

| λem (Emission Maximum) | Wavelength of maximum fluorescence intensity | 400 - 450 nm |

| Stokes Shift | Difference between λmax and λem (in cm⁻¹) | ~5000 - 6000 cm⁻¹ |

| ΦF (Quantum Yield) | Efficiency of fluorescence emission | 0.20 - 0.35 |

| τF (Fluorescence Lifetime) | Average time in the excited state | 0.5 - 2.0 ns |

Electrochemical Characterization for Electronic Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. libretexts.org For this compound, the electron-rich nature of the dibutylamino group makes the molecule susceptible to oxidation. srce.hrresearchgate.net

A cyclic voltammogram is obtained by scanning the potential of a working electrode and measuring the resulting current. For this compound, the CV is expected to show an anodic (oxidation) peak corresponding to the removal of an electron from the nitrogen atom, forming a radical cation. researchgate.net This oxidation is often irreversible or quasi-reversible due to the subsequent reactivity of the generated radical cation, which can lead to polymerization or other reactions. rasayanjournal.co.in The oxidation potential is a direct measure of the energy required to remove an electron and is related to the HOMO energy level. Studies on structurally similar N,N-didecyl-4-ethynylaniline derivatives show an irreversible oxidation event at potentials around +0.6 to +0.8 V (vs. Fc/Fc⁺). rsc.org

| Parameter | Description | Expected Value (vs. Fc/Fc⁺) | Process |

|---|---|---|---|

| Epa | Anodic Peak Potential | ~ +0.7 V | Irreversible Oxidation |

Cyclic Voltammetry (CV) and Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For organic molecules like this compound, CV provides critical information about their oxidation and reduction potentials.

The electrochemical behavior of aniline derivatives often involves the oxidation of the nitrogen atom. Studies on related compounds, such as N-substituted-4-piperidone curcumin (B1669340) analogs, show that these molecules typically undergo irreversible oxidation at positive potentials. iphy.ac.cn The process is generally diffusion-controlled, meaning the rate of the reaction is determined by the speed at which the analyte travels from the bulk solution to the electrode surface. iphy.ac.cn This is confirmed by observing the linear relationship between the peak current and the square root of the scan rate in CV experiments. nih.gov

For a compound like this compound, one would expect an irreversible oxidation peak corresponding to the removal of an electron from the nitrogen lone pair, forming a radical cation. The precise potential of this oxidation would be influenced by the electron-donating nature of the dibutylamino group and the electronic characteristics of the ethynylphenyl moiety. The irreversibility suggests that the generated radical cation likely undergoes subsequent chemical reactions. researchgate.net

To illustrate the type of data obtained, a hypothetical table for this compound is presented below, based on typical findings for similar aromatic amines.

| Parameter | Expected Value | Description |

| Oxidation Potential (Epa) | +0.8 to +1.2 V | The potential at which the peak anodic (oxidation) current is observed. |

| Process Type | Irreversible | The oxidized species is not reduced back to the original form during the reverse scan. |

| Control Mechanism | Diffusion-controlled | The reaction rate is limited by mass transport of the analyte to the electrode. |

Energy Level Mapping (HOMO-LUMO) via Electrochemical Data

The data obtained from cyclic voltammetry can be used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. These frontier molecular orbitals are crucial in determining the electronic and optical properties of materials, including their suitability for applications in organic electronics.

The energy of the HOMO is related to the onset potential of oxidation (Eox), while the LUMO energy is related to the onset potential of reduction (Ered). The following empirical equations are commonly used to calculate these values, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

EHOMO (eV) = -e [Eox - E1/2(Fc/Fc+)] - 4.8 eV

ELUMO (eV) = -e [Ered - E1/2(Fc/Fc+)] - 4.8 eV

The difference between the HOMO and LUMO energy levels provides the electrochemical band gap (Eg), which can be compared to the optical band gap obtained from UV-Vis spectroscopy. This analysis is fundamental for designing materials with specific electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org

A representative data table for this compound is shown below to demonstrate how these parameters are typically reported.

| Compound | Onset Eox (V) | EHOMO (eV) | Onset Ered (V) | ELUMO (eV) | Electrochemical Eg (eV) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Advanced Optical Characterization for Nonlinear Optics

Z-scan Technique for Nonlinear Optical (NLO) Response

The Z-scan technique is a widely used experimental method to measure the third-order nonlinear optical (NLO) properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acrhem.orgwikipedia.org The technique is valued for its simplicity and high sensitivity. acrhem.orgscielo.br

In a Z-scan experiment, a single, focused Gaussian laser beam is passed through a sample, which is moved along the beam's propagation axis (the z-axis). The transmittance of the beam through an aperture placed in the far field is then measured as a function of the sample's position.

Closed-Aperture Z-scan: This configuration is used to determine the nonlinear refractive index (n₂). As the sample moves through the focus, it acts as a weak lens. If the material has a positive n₂ (self-focusing), it will focus the beam, leading to a pre-focal transmittance valley and a post-focal peak. A negative n₂ (self-defocusing) produces the opposite effect. The magnitude and sign of n₂ can be calculated from the difference between the peak and valley transmittance (ΔTp-v). researchgate.netucf.edu

Open-Aperture Z-scan: By removing the aperture (or making it fully open), the measurement becomes insensitive to beam distortion and only detects changes in the total transmitted intensity. This allows for the determination of the nonlinear absorption coefficient (β). A decrease in transmittance at the focus indicates reverse saturable absorption (RSA), while an increase signifies saturable absorption (SA). wikipedia.orgucf.edu

Molecules with a donor-π-acceptor (D-π-A) structure, such as this compound, are known to exhibit significant NLO responses due to intramolecular charge transfer. The dibutylamino group acts as the electron donor and the ethynyl group acts as part of the π-conjugated bridge. The following table presents typical NLO parameters that would be determined for such a compound.

| Parameter | Symbol | Typical Value (order of magnitude) | Description |

| Nonlinear Refractive Index | n₂ | 10-14 cm²/W | Describes the intensity-dependent change in the refractive index. |

| Nonlinear Absorption Coefficient | β | 10-9 cm/W | Describes the intensity-dependent change in the absorption coefficient. |

| Third-Order Susceptibility | χ(3) | 10-12 esu | A complex quantity representing the overall third-order NLO response of the material. |

Solid-State Structural Determination

X-ray Diffraction Analysis of Related Compounds

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insight into its expected molecular geometry and intermolecular packing.

A highly relevant analogue is 4-Ethynyl-N,N-diphenylaniline . nih.govresearchgate.net Its crystal structure reveals key features that are likely shared with the dibutyl derivative. The analysis shows that the nitrogen atom adopts an approximately trigonal planar geometry. nih.govresearchgate.net This planarity indicates significant sp² hybridization and delocalization of the nitrogen lone pair into the phenyl ring, which is essential for the molecule's function as an electron donor. In the crystal lattice, the molecules are linked by weak C—H···π interactions, which guide the formation of the three-dimensional supramolecular structure. nih.govresearchgate.net

The crystallographic data for 4-Ethynyl-N,N-diphenylaniline is summarized in the table below.

| Parameter | 4-Ethynyl-N,N-diphenylaniline |

| Chemical Formula | C₂₀H₁₅N |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.0532 (8) |

| b (Å) | 16.8067 (15) |

| c (Å) | 19.2508 (18) |

| V (ų) | 2929.1 (5) |

| Z | 8 |

Data sourced from the Cambridge Crystallographic Data Centre via published research. nih.govresearchgate.net

This structural information is crucial for understanding the relationship between the molecular architecture and the material's bulk properties, such as its nonlinear optical response and charge transport characteristics. The substitution of phenyl groups with butyl chains would primarily affect the crystal packing and intermolecular distances due to the increased flexibility and steric bulk of the alkyl chains, while the core geometry around the aniline nitrogen is expected to remain similar.

Applications of N,n Dibutyl 4 Ethynylaniline in Advanced Materials and Devices

Optoelectronic Applications

The distinct electronic characteristics of N,N-dibutyl-4-ethynylaniline and its derivatives have positioned them as promising candidates for various optoelectronic applications. The interplay between the electron-rich aniline (B41778) core and the versatile ethynyl (B1212043) group allows for the fine-tuning of material properties to suit the specific demands of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and nonlinear optical (NLO) materials.

Organic Light-Emitting Diodes (OLEDs) Utilizing Derivatives

While direct applications of this compound itself in commercial OLEDs are not widely documented, its structural motifs are integral to the design of hole-transporting materials (HTMs). rsc.orgrsc.org An ideal HTM should possess high thermal and morphological stability, an appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, and good charge carrier mobility. openreadings.eudoi.org The dibutylamino group in this compound acts as a strong electron donor, a key feature for hole transport. rsc.org

The development of novel compounds for OLEDs is a continuous process, with many patented materials incorporating diverse molecular structures to enhance device efficiency, stability, and operational lifetime. google.comepo.orggoogle.com The general structure of this compound makes it a plausible building block for creating more complex HTMs. By reacting the ethynyl group, this core can be integrated into larger conjugated systems, a common strategy for optimizing the electronic and physical properties of materials for OLEDs. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. wikipedia.org The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its channel. frontiersin.org Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). frontiersin.org

Solar Cells and Photovoltaic Devices

In the field of solar energy, this compound derivatives have shown potential, particularly in the context of dye-sensitized solar cells (DSSCs). nih.gov DSSCs utilize a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rsc.org The efficiency of these cells is highly dependent on the properties of the sensitizing dye. researchgate.net

Many high-performance organic dyes for DSSCs are designed with a donor-π-acceptor (D-π-A) architecture. mdpi.comresearchgate.netnih.gov In this design:

An electron donor (D) group provides the electrons upon photoexcitation.

A π-conjugated bridge (π) facilitates charge separation and transport.

An electron acceptor (A) group anchors the dye to the semiconductor surface and accepts the excited electrons.

The this compound moiety is an excellent candidate for the donor part of a D-π-A dye. The dibutylamino group is a strong electron donor, and the ethynylphenyl unit can be readily incorporated into a larger π-conjugated system. Research on similar structures, such as those containing N,N-dimethylaniline or N,N-diphenylaniline, has demonstrated the viability of this approach. nih.gov Theoretical studies and experimental work have shown that by carefully selecting the π-bridge and acceptor units, the electronic and photovoltaic properties of the dye can be fine-tuned to optimize the power conversion efficiency of the solar cell. nih.gov

| Donor Moiety | π-Bridge Example | Acceptor Example | Application |

| N,N-Dialkylaniline | Thiophene (B33073), Furan | Cyanoacrylic acid | Dye-Sensitized Solar Cells |

| N,N-Diphenylaniline | Azo group | Carboxylic acid | Dye-Sensitized Solar Cells |

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic materials with large delocalized π-electron systems are particularly promising for NLO applications, especially for second-order effects like second-harmonic generation (SHG). nih.gov

The molecular design for high second-order NLO activity often involves creating a "push-pull" system, where a strong electron-donating group is connected to a strong electron-accepting group through a π-conjugated bridge. This arrangement leads to a large change in dipole moment upon excitation, which is related to a high first hyperpolarizability (β), a measure of the second-order NLO response at the molecular level. mdpi.com

This compound is an excellent building block for such NLO chromophores. The N,N-dibutylamino group serves as a potent electron donor. The ethynyl group can be coupled with various electron-accepting moieties to complete the push-pull structure. Theoretical and experimental studies on similar aniline and N,N-dimethylaniline derivatives have shown that the choice of donor, acceptor, and the length of the π-bridge significantly influences the hyperpolarizability. mq.edu.au For instance, increasing the donor strength from a primary amine to a dialkylamine generally increases the hyperpolarizability. mq.edu.au Research has demonstrated that chromophores incorporating strong donors, such as bis(4-dialkylaminophenyl)amino groups, can exhibit exceptionally high hyperpolarizabilities. rsc.orgrsc.org

Fluorescent Materials and Probes

The inherent fluorescence of many organic conjugated molecules has led to their use in a variety of applications, including as fluorescent probes for biological imaging and as active components in fluorescent materials.

Design of Cruciform Fluorophores

Cruciform fluorophores are a class of dyes with a cross-shaped molecular structure, typically consisting of two distinct π-conjugated systems that are electronically coupled. This unique architecture can lead to interesting photophysical properties, such as intramolecular charge transfer and tunable emission characteristics.

Aggregation-Induced Emission (AIE) Phenomena in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution are induced to emit light upon aggregation. This contrasts with the aggregation-caused quenching (ACQ) effect typical of many conventional fluorescent dyes. The unique properties of AIE-active materials, or AIEgens, make them promising for applications in optoelectronics, chemical sensors, and bio-imaging hkbu.edu.hk. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and activates the fluorescence output hkbu.edu.hkresearchgate.net.

Derivatives of this compound are being explored for their potential AIE characteristics. By incorporating this ethynyl-aniline moiety into larger molecular structures, researchers aim to create novel AIEgens. For instance, the synthesis of compounds with a donor-π-acceptor (D-π-A) structure often leads to materials with AIE properties hkbu.edu.hk. The design of such molecules frequently involves linking electron-donating groups, like the N,N-dibutylaniline unit, with electron-accepting groups through a π-conjugated bridge. This molecular design can lead to high solid-state fluorescence quantum yields, a desirable trait for various applications nih.gov. The development of these derivatives is an active area of research, with a focus on tuning their emission colors and enhancing their quantum efficiencies for use in advanced materials nih.govrsc.org.

Table 1: Examples of AIE-Active Compound Characteristics This table is illustrative of typical data found in AIE research and not specific to this compound derivatives due to a lack of available data.

| Compound Type | Solvent System | Emission Wavelength (Aggregated State) | Quantum Yield (Aggregated State) |

| Cyanostilbene Derivatives | THF/Water | Deep Red | High |

| Tetraphenylethylene Derivatives | DMF/Water | Blue-Green | Moderate to High |

| Benzothiadiazole Derivatives | Dichloromethane/Hexane | Yellow-Orange | High |

Photosensitizers for Oxygen Generation

Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). This property is the cornerstone of photodynamic therapy (PDT), a minimally invasive treatment for certain types of cancer and other diseases mdpi.comnih.govresearchgate.netresearchgate.net. The process involves a photosensitizer that, after being excited by a specific wavelength of light, transfers its energy to molecular oxygen (in its ground triplet state), converting it into the highly cytotoxic singlet oxygen researchgate.netnih.gov.

The effectiveness of a photosensitizer is often measured by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. Research in this field focuses on developing new photosensitizers with strong absorption in the near-infrared (NIR) region for deeper tissue penetration and high singlet oxygen generation efficiency rsc.orgnih.govnih.gov. While various classes of compounds, such as porphyrins, chlorins, and phthalocyanines, are well-established photosensitizers, the development of novel molecular structures is crucial for improving therapeutic outcomes mdpi.com. Derivatives of this compound are being investigated as potential scaffolds for new photosensitizers, where the core structure can be modified to optimize photophysical properties and enhance singlet oxygen production rsc.org. The goal is to create molecules with improved photostability and efficiency for advanced phototherapy applications nih.gov.

Sensing Technologies

The unique electronic and structural properties of this compound make it a valuable building block for various sensing technologies. Its aniline group can act as an electron donor and a recognition site, while the terminal alkyne group provides a versatile handle for covalent attachment to other molecules or materials.

Chemoresponsive Fluorescent Sensors

Chemoresponsive fluorescent sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength mdpi.com. These probes are widely used for the detection of metal ions, anions, and biologically relevant small molecules due to their high sensitivity, selectivity, and rapid response researchgate.netnih.govnih.gov.

This compound serves as a core structure in the design of such sensors. The N,N-dibutylamino group acts as a recognition moiety that can interact with specific analytes, leading to a modulation of the molecule's intramolecular charge transfer (ICT) character. This interaction alters the photophysical properties, resulting in a detectable "turn-on" or "turn-off" fluorescent response mdpi.com. The ethynyl group allows for the straightforward incorporation of this sensing unit into more complex molecular architectures, enabling the development of highly specific and sensitive fluorescent probes for applications in environmental monitoring and biological imaging mdpi.comnih.gov.

Integration into Nanomaterial-Based Sensors (e.g., Single-Walled Carbon Nanotubes)

Single-walled carbon nanotubes (SWCNTs) are attractive materials for chemical sensing due to their exceptional electronic properties and high surface-area-to-volume ratio mdpi.com. The electrical conductance of SWCNTs is highly sensitive to their local chemical environment. Functionalizing the surface of SWCNTs with specific receptor molecules can impart selectivity for detecting target analytes mdpi.com.

The covalent functionalization of SWCNTs with aniline derivatives has been shown to be an effective strategy for creating sensitive and selective gas sensors up.ptduke.edu. The terminal alkyne on this compound allows it to be covalently attached to SWCNTs, creating a hybrid sensor material. In such a configuration, the N,N-dibutylaniline moiety can act as a selective binding site for analytes. The binding event alters the electronic structure of the functionalizing molecule, which in turn modulates the charge transport properties of the SWCNT network, leading to a measurable change in resistance nih.govresearchgate.netnih.gov. This approach enables the fabrication of high-performance chemiresistive sensors for a variety of target molecules nih.gov.

Covalent Organic Frameworks (COFs) for Sensing Applications

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas sciopen.comnih.govresearchgate.net. Their ordered porosity and the ability to functionalize their building blocks make them excellent candidates for sensing applications sciopen.comnih.gov. By choosing monomers with specific functionalities, COFs can be designed to selectively adsorb and detect various chemical species, including metal ions and organic molecules researchgate.net.

The bifunctional nature of this compound, possessing both a reactive alkyne group and a functional aniline group, makes it a potential monomer for the synthesis of novel COFs rsc.orgnih.gov. The alkyne can participate in polymerization reactions to form the framework, while the N,N-dibutylaniline unit can be integrated into the pore walls, serving as active sites for analyte recognition rsc.orgresearchgate.net. Fluorescent COFs, in particular, are of great interest for sensing, as the binding of an analyte within the porous structure can lead to a significant change in the material's emission properties, often through fluorescence quenching or enhancement mechanisms nih.govrsc.org.

N,n Dibutyl 4 Ethynylaniline in Advanced Polymer Science and Conjugated Systems

Polymerization of Ethynylaniline Monomers

The presence of the ethynyl (B1212043) group in N,N-dibutyl-4-ethynylaniline allows it to function as a monomer in polymerization reactions, leading to the formation of polyacetylene-type structures. These polymers are characterized by a backbone of alternating carbon-carbon double bonds, which results in a highly conjugated π-electron system.

Synthesis of Polyacetylene Derivatives

The polymerization of ethynylaniline monomers, such as 3-ethynylaniline, can be achieved using transition metal catalysts to produce substituted polyacetylenes. This process yields polymers with a conjugated backbone that exhibit unique electronic and optical properties. The synthesis of polyacetylene and its derivatives can be accomplished through various methods, including the use of Ziegler-Natta catalysts, which often involve passing acetylene (B1199291) gas over a catalyst system like Ti(OiPr)₄/Al(C₂H₅)₃. wikipedia.org This method allows for control over the polymer's structure and properties. wikipedia.org Another significant advancement is the use of Rhodium-based catalysts, which facilitate living polymerizations. mdpi.com This technique provides precise control over the degree of polymerization and results in well-defined polymers with low polydispersity. mdpi.com

The resulting polyacetylene derivatives possess a π-conjugated backbone that endows them with distinct properties, such as electrical conductivity and paramagnetism. For instance, a polyacetylene derivative with viologen side groups, synthesized from 4-ethynylaniline (B84093), demonstrated an expanded π-conjugation system along the polymer chain, evidenced by an absorption onset at a wavelength approximately 200 nm longer than its corresponding model compounds. researchgate.net

Table 1: Comparison of Polymerization Catalyst Systems for Polyacetylenes

| Catalyst System | Monomer Type | Key Advantages | Resulting Polymer Characteristics |

|---|---|---|---|

| Ziegler-Natta (e.g., Ti(OiPr)₄/Al(C₂H₅)₃) | Acetylene, Substituted Acetylenes | High selectivity; can produce films | Crystalline films or insoluble powders wikipedia.orgiosrjournals.org |

| Rhodium-based Complexes | Monosubstituted Acetylenes | Living polymerization; control over molecular weight mdpi.com | Well-defined degrees of polymerization; low polydispersity; helical structures mdpi.com |

| Group VIII Metal Complexes (Luttinger Catalysts) | Acetylene | Produces high molecular weight polymer | High molecular weight polyacetylene with no oligomer residue iosrjournals.org |

Proton Transfer Mechanisms in Polymerization

Proton-transfer polymerization is a distinct process where a proton transfer event activates the nucleophile required for each propagation step. cmu.edu This mechanism is particularly useful in creating hyperbranched polymers from AB₂-type monomers. cmu.edu The process is initiated by a catalyst, such as a hydroxide (B78521) ion, which abstracts a proton to generate a reactive nucleophile. cmu.edu This nucleophile then reacts with another monomer unit. cmu.edu Following this addition, a rapid and thermodynamically driven proton exchange occurs between the newly formed active species and another monomer molecule, regenerating the reactive nucleophile and allowing the polymerization to continue. cmu.edu

In the context of ethynylaniline monomers, this mechanism could theoretically be applied. The process would involve the activation of a growing polymer chain through a reversible proton transfer involving an acidic C-H bond. thieme-connect.de The kinetics of the proton-transfer step are typically very fast compared to the subsequent monomer addition step. cmu.edu This controlled growth mechanism helps maintain the structural integrity of the resulting polymer. cmu.edu While direct examples involving this compound are not prominent, the principles of proton-transfer polymerization offer a potential pathway for creating complex, hyperbranched structures from suitably designed ethynylaniline-based monomers.

Formation of Extended Conjugated Architectures

The dual functionality of this compound—a strong electron-donating group and a versatile ethynyl linker—makes it an ideal component for constructing extended conjugated systems with tailored electronic and optical properties.

Cross-Conjugated Systems

Cross-conjugated systems are molecules where two or more π-systems are linked to a central atom or group, but these π-systems are not conjugated to each other, leading to branched conjugation pathways. This compound can be incorporated into such architectures. For example, novel 1,4-diaryl-1,3-butadiynes have been synthesized where two distinct conjugation pathways are possible: one through a butadiyne linker and another involving a donor-acceptor path. beilstein-journals.orgnih.gov The conjugation path in these systems can even be "switched" by protonating the donor fragments. beilstein-journals.orgnih.gov The introduction of electron-withdrawing substituents into these systems can significantly reduce the HOMO-LUMO gap. beilstein-journals.orgnih.gov Evidence for expanded π-electron delocalization in novel cross-conjugated systems derived from tetraethynylethene has been demonstrated through UV/VIS spectroscopy. uky.edu

Role in Donor-Acceptor (D-A) Push-Pull Systems

This compound is a classic electron donor (D) used in the design of donor-π-acceptor (D-π-A) "push-pull" chromophores. nih.gov In these systems, the electron-rich N,N-dibutylamino group "pushes" electron density through the conjugated π-system (the phenyl and ethynyl groups) to an electron-withdrawing acceptor (A) group. researchgate.net This intramolecular charge transfer (ICT) from the donor to the acceptor is responsible for the unique optical and nonlinear optical properties of these materials. nih.govresearchgate.net

The ethynyl linker serves as an efficient π-bridge, facilitating this charge transfer. The strength of the ICT, and consequently the optical properties, can be tuned by modifying the acceptor group. For instance, in a series of push-pull dyes, increasing the length of the conjugated bridge can modulate the amount of electron density transferred from the donor upon photoexcitation. mdpi.com Similarly, altering the dihedral angle between the donor and the bridge can disrupt conjugation and cause a blue-shift (hypsochromic shift) in the absorption spectrum. mdpi.com

Table 2: Optical Properties of Donor-Acceptor Systems

| Donor Moiety | π-Bridge/Linker | Acceptor Moiety | Key Optical Property | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | Ethynyl | Nitrophenyl | Weak fluorescence with emission max at 550 nm (in EtOH) | beilstein-journals.orgnih.gov |

| N,N-dimethylaniline | Ethynyl | Benzonitrile | Absorption max at 373 nm (in Chloroform) | beilstein-journals.org |

| Pyrene | Methylene (B1212753) | Various (e.g., Thiobarbituric acid derivatives) | Negative solvatochromism observed for many dyes | nih.gov |

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov The predictable structure and tunable porosity of COFs make them suitable for a wide range of applications. The amine functionality of aniline (B41778) derivatives and the reactive nature of the ethynyl group make molecules like this compound potential building blocks for COFs.

COFs are typically synthesized via polycondensation reactions under solvothermal conditions. nih.govresearchgate.net While imine-linked COFs formed from amine and aldehyde monomers are common, new linkages are continuously being explored to enhance stability and functionality. nih.govrsc.org For example, stable 4-carboxyl-quinoline linked COFs have been synthesized via the Doebner reaction, which involves anilines, aldehydes, and pyruvic acid. nih.gov The integration of π-electron-rich monomers can lead to functional COFs with applications in chemical sensing. For instance, a dual luminescent COF built from fluorescent monomers demonstrated high sensitivity for detecting nitro explosives. rsc.org The incorporation of functional units like this compound into a COF structure could impart desirable electronic properties, leading to materials for sensing or catalysis.

Structure-Property Relationships in Polymeric and Oligomeric Systems

In polymers and oligomers derived from this compound, the interplay between molecular structure and the resultant material properties is of paramount importance. The N,N-dibutylaniline unit serves as a strong electron-donor, which profoundly influences the electronic landscape of the entire conjugated backbone. This donor characteristic, combined with various acceptor units or other monomers, allows for the creation of materials with properties engineered for applications ranging from organic electronics to sensing.

The electronic properties of conjugated systems containing the N,N-dialkylaniline moiety are highly sensitive to the nature of substituents elsewhere in the molecule. In donor-acceptor (D-A) type structures, where this compound acts as the donor, the introduction of electron-withdrawing groups (EWGs) as the acceptor significantly impacts electronic delocalization and reduces the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect is clearly demonstrated in analogous systems. For instance, in a series of N-(4-substituted benzylidene)-4-ethynylanilines, varying the substituent on the benzylidene portion leads to predictable shifts in spectroscopic properties. Similarly, comparing N,N-dimethyl-4-((4-nitrophenyl)ethynyl)aniline with related compounds shows that strong EWGs like the nitro group (-NO2) cause a substantial red shift in the absorption maximum, indicating a smaller HOMO-LUMO gap. nih.gov This is a direct consequence of the enhanced intramolecular charge transfer (ICT) from the aniline donor to the acceptor group, which stabilizes the LUMO. The introduction of a strong electron-withdrawing substituent can significantly reduce the HOMO-LUMO gap. nih.gov

The extent of this effect is tabulated below, illustrating the general principle with data from closely related N,N-dialkylethynylaniline derivatives.

| Donor Moiety | Acceptor Moiety | Substituent (R) | Absorption Max (λmax) | Optical Band Gap (Egopt) |

| N,N-dimethylaniline-ethynyl | Benzonitrile | -CN | 373 nm nih.gov | N/A |

| N,N-dimethylaniline-ethynyl | Nitrobenzene | -NO2 | 416 nm nih.gov | N/A |

| Diaryl-1,3-butadiyne (DMAN-based) | Phenyl | -H | N/A | 2.39 eV nih.gov |

| Diaryl-1,3-butadiyne (DMAN-based) | Nitrophenyl | -NO2 | N/A | 2.09 eV nih.gov |

This table is generated based on data for analogous compounds to illustrate the principles of substituent effects.

Molecular design offers a powerful toolkit for controlling the optical band gaps of polymers incorporating this compound. The primary strategy involves the construction of donor-acceptor (D-A) copolymers, where the this compound unit provides the donor segment. The optical band gap can be finely tuned by:

Varying the Acceptor Strength: Copolymerizing this compound with monomers containing acceptor units of varying electron-withdrawing strength allows for systematic control over the band gap. Stronger acceptors lead to lower band gaps due to more efficient intramolecular charge transfer.

Modifying the Conjugated Spacer: The nature of the π-conjugated spacer connecting the donor and acceptor units also plays a crucial role. For example, replacing a phenylene spacer with a more easily polarizable thiophene (B33073) unit can extend conjugation and lower the band gap. Research on xanthene-based dyes has shown that incorporating an alkyne spacer extends conjugation, leading to absorption at longer wavelengths. mdpi.com

Controlling Polymer Chain Length and Conformation: In oligomeric systems, increasing the conjugation length generally leads to a smaller band gap, although this effect can saturate. The planarity of the polymer backbone is also critical; steric hindrance that causes twisting can disrupt π-orbital overlap, leading to a larger band gap. mdpi.com

The following table presents data from various donor-acceptor systems, demonstrating how molecular design choices influence the optical band gap.

| Donor System | Acceptor System | Design Strategy | Resulting Optical Band Gap (Eg) |

| Poly(anthracene-ethynylene) | - | Base Polymer | 0.49 eV nih.gov |

| Nitrogen-doped Poly(anthracene-ethynylene) | - | Heteroatom Doping (increases acceptor character) | 0.24 - 0.39 eV nih.gov |

| Diaryl-1,3-butadiyne (DMAN-based) | Phenyl | Weak Acceptor | 2.39 eV nih.gov |

| Diaryl-1,3-butadiyne (DMAN-based) | Nitrophenyl | Strong Acceptor | 2.09 eV nih.gov |

This table includes data from analogous conjugated polymer systems to exemplify design principles for band gap control.

Switchable Conjugated Systems and Their Characterization

A particularly exciting application for polymers containing this compound is in the creation of "smart" materials with switchable properties. The N,N-dialkylaniline moiety is basic and can be reversibly protonated by adding an acid. This chemical transformation provides a mechanism to switch the electronic properties of the material.

When the nitrogen atom is in its neutral, lone-pair-bearing state, the N,N-dibutylaniline group is a strong electron donor that extends the π-conjugation. Upon protonation, the nitrogen lone pair becomes involved in the N-H bond, effectively "switching off" its electron-donating ability. This interruption of the conjugation pathway leads to a dramatic change in the material's optical and electronic properties. nih.gov

This switching can be characterized by several methods:

UV-Visible Spectroscopy: Protonation typically causes a significant blue shift (hypsochromic shift) in the material's main absorption peak, as the effective conjugation length is reduced and the intramolecular charge transfer is suppressed.

Fluorescence Spectroscopy: The emission properties of the material can also be modulated. For example, a fluorescent material might have its emission quenched or shifted to a different wavelength upon protonation.

Cyclic Voltammetry: The redox potentials of the material will change upon protonation, reflecting the alteration of the HOMO and LUMO energy levels.

Research on cross-conjugated systems based on 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) has demonstrated that this protonation strategy can effectively switch the conjugation path in a molecule, providing a proof-of-concept for this type of molecular switching. nih.gov Applying this principle to polymers of this compound could lead to the development of chemosensors, electrochromic devices, and molecular switches.

N,n Dibutyl 4 Ethynylaniline in Bio Oriented Chemical Research

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells. Porphyrins and their derivatives are a major class of photosensitizers due to their ability to absorb light and generate reactive oxygen species.

Porphyrin-Based Photosensitizers Incorporating N,N-Dibutyl-4-Ethynylaniline Moieties